Methyl 3-azabicyclo[4.1.0]heptane-1-carboxylate
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Overview
Description
Methyl 3-azabicyclo[4.1.0]heptane-1-carboxylate is a bicyclic compound featuring a nitrogen atom within its structure. This compound is notable for its unique bicyclic framework, which imparts significant strain and reactivity. It is often used as a building block in organic synthesis and has applications in medicinal chemistry due to its structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-azabicyclo[4.1.0]heptane-1-carboxylate typically involves the cyclopropanation of aza-1,6-enynes. A transition-metal-free methodology has been developed for this purpose, which involves oxidative cyclopropanation under mild conditions. This method is advantageous due to its operational ease, rapid completion, and compatibility with a wide range of functional groups and substrates .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the transition-metal-free oxidative cyclopropanation method mentioned above could be adapted for larger-scale production due to its efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-azabicyclo[4.1.0]heptane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form functionalized azabicyclo[4.1.0]heptane-2,4,5-triones.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include radical initiators and oxidizing agents under mild conditions.
Reduction: Catalysts such as CoCl2 and other reducing agents are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Functionalized azabicyclo[4.1.0]heptane-2,4,5-triones.
Reduction: Derivatives with modified bicyclic structures.
Substitution: A variety of substituted azabicyclo[4.1.0]heptane derivatives.
Scientific Research Applications
Methyl 3-azabicyclo[4.1.0]heptane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-azabicyclo[4.1.0]heptane-1-carboxylate involves its interaction with molecular targets through its strained bicyclic structure. This strain allows the compound to participate in various chemical reactions, leading to the formation of different products. The specific pathways and molecular targets depend on the type of reaction and the conditions employed .
Comparison with Similar Compounds
- Methyl 2-methyl-7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate
- Methyl 3,4-dibromo-7-azabicyclo[4.1.0]heptane-7-carboxylate
- Methyl 2,5-dimethyl-7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate
Comparison: Methyl 3-azabicyclo[4.1.0]heptane-1-carboxylate is unique due to its specific bicyclic structure and the presence of a nitrogen atom. This imparts significant strain and reactivity, making it a valuable building block in organic synthesis. Compared to similar compounds, it offers distinct advantages in terms of reactivity and the types of reactions it can undergo .
Properties
IUPAC Name |
methyl 3-azabicyclo[4.1.0]heptane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-11-7(10)8-4-6(8)2-3-9-5-8/h6,9H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMJRILZEANEKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC1CCNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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